2-methylcyclobutane-1,3-diol,Mixtureofdiastereomers
Description
2-Methylcyclobutane-1,3-diol is a cyclic diol featuring a four-membered cyclobutane ring substituted with a methyl group at the 2-position and hydroxyl groups at the 1- and 3-positions. Diastereomers arise due to differences in spatial arrangement around multiple stereocenters—in this case, the hydroxyl and methyl groups on the strained cyclobutane ring .
Key structural characteristics include:
- Ring strain: The cyclobutane ring introduces significant angle strain, which influences reactivity and stability compared to larger cyclic systems (e.g., cyclopentane or cyclohexane derivatives).
- Hydrogen bonding: The vicinal diol groups enable intramolecular hydrogen bonding, affecting solubility and melting points.
Properties
Molecular Formula |
C5H10O2 |
|---|---|
Molecular Weight |
102.13 g/mol |
IUPAC Name |
2-methylcyclobutane-1,3-diol |
InChI |
InChI=1S/C5H10O2/c1-3-4(6)2-5(3)7/h3-7H,2H2,1H3 |
InChI Key |
WURCECLRQBMYHM-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(CC1O)O |
Origin of Product |
United States |
Preparation Methods
Method Overview
This approach leverages phase transfer catalysis (PTC) to facilitate the cyclization of suitable diester precursors, followed by reduction to yield the diol mixture.
Detailed Procedure
- Starting materials: Simple 1,3-diols or their derivatives (e.g., diethyl malonate derivatives) are employed as substrates.
- Step 1: Formation of 1,3-dibromo derivatives
Diols are converted into dibromo compounds via halogenation, often using phosphorus tribromide or N-bromosuccinimide under controlled conditions. - Step 2: Phase transfer catalyzed cyclization
The dibromo derivatives undergo intramolecular cyclization facilitated by phase transfer catalysts such as quaternary ammonium salts (e.g., tetra-n-butylammonium bromide). This step constructs the cyclobutane ring through nucleophilic substitution or elimination mechanisms, with optimized conditions yielding high efficiency.
Diol + Dibromide → Cyclobutane via phase transfer catalysis
Key Parameters and Optimization
| Parameter | Range / Conditions | Effect on Yield |
|---|---|---|
| Catalyst | Tetra-n-butylammonium bromide | Promotes ring closure |
| Temperature | 0°C to 50°C | Affects reaction rate and selectivity |
| Solvent | Acetone, dichloromethane | Influences phase transfer efficiency |
Outcome
- Good yields of methyl- and dimethyl-cyclobutane derivatives are achievable, with subsequent reduction steps converting these into 2-methylcyclobutane-1,3-diol .
Synthesis from 1,3-Diols via Cyclization and Reduction
Method Overview
This route involves starting from readily available 1,3-diols, converting them into cyclic intermediates, and then performing functional group modifications to obtain the target diol.
Stepwise Procedure
- Step 1: Esterification and formation of cyclic intermediates
Diols are esterified with malonate derivatives or similar compounds to form cyclic esters. - Step 2: Cyclization via phase transfer catalysis or thermal methods
Under optimized conditions, these intermediates undergo intramolecular cyclization, forming the cyclobutane ring. Phase transfer catalysis enhances the efficiency of this step, as demonstrated in recent studies. - Step 3: Reduction of ester groups
The ester functionalities are reduced using lithium aluminium hydride (LiAlH₄) or similar hydride reagents, converting esters into hydroxy groups and yielding 2-methylcyclobutane-1,3-diol as a mixture of diastereomers.
Diester intermediate → Cyclobutane ring via cyclization → Reduction → 2-Methylcyclobutane-1,3-diol
Research Findings and Data
- Phase transfer catalysis significantly improves yields, with optimized conditions producing yields exceeding 70% for cyclobutane ring formation.
- The reduction step with LiAlH₄ typically yields the diol with high stereoselectivity, although diastereomeric mixtures are common due to stereocenters at the 1,3-positions.
Data Summary and Comparative Analysis
Additional Considerations and Research Insights
- Stereoselectivity: The formation of diastereomeric mixtures is inherent due to stereocenters at the 1,3-positions. Controlling stereochemistry requires chiral catalysts or auxiliaries, which remains an area of ongoing research.
- Reaction Optimization: Parameters such as temperature, solvent polarity, catalyst loading, and reaction time critically influence yields and stereoselectivity.
- Environmental and Safety Aspects: Use of hazardous reagents like LiAlH₄ necessitates strict safety protocols; greener alternatives are under investigation.
Chemical Reactions Analysis
Types of Reactions
2-methylcyclobutane-1,3-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be further reduced to form cyclobutane derivatives with fewer hydroxyl groups.
Substitution: The hydroxyl groups can be substituted with other functional groups using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, and other strong oxidizing agents.
Reduction: NaBH4, LiAlH4, and catalytic hydrogenation.
Substitution: SOCl2, PBr3, and other halogenating agents.
Major Products Formed
Oxidation: Formation of 2-methylcyclobutanone or 2-methylcyclobutanecarboxylic acid.
Reduction: Formation of cyclobutane derivatives with fewer hydroxyl groups.
Substitution: Formation of halogenated cyclobutane derivatives.
Scientific Research Applications
2-methylcyclobutane-1,3-diol has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: Studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products
Mechanism of Action
The mechanism of action of 2-methylcyclobutane-1,3-diol involves its interaction with specific molecular targets and pathways. The hydroxyl groups can form hydrogen bonds with biological molecules, affecting their structure and function. Additionally, the compound’s unique cyclobutane ring structure may enable it to interact with enzymes and receptors in a specific manner, leading to its observed biological effects.
Comparison with Similar Compounds
Structural and Stereochemical Analogues
a) Cyclobutane-1,3-diol Derivatives
- Unsubstituted cyclobutane-1,3-diol : Lacks the methyl group, reducing steric hindrance. This compound exhibits lower thermal stability due to increased ring strain but may have higher solubility in polar solvents due to unhindered hydrogen bonding.
b) Cyclopentane and Cyclohexane Diols
- cis-1,3-Cyclopentanediol : The five-membered ring reduces angle strain, leading to higher thermal stability. However, the absence of a methyl group results in weaker steric effects and distinct reactivity in catalytic oxidations (e.g., slower decomposition of catalyst-substrate complexes compared to cyclobutane systems) .
- trans-1,2-Cyclohexanediol : The chair conformation of cyclohexane minimizes strain, enhancing stability. Its diastereomeric separation is more straightforward due to larger energy differences between isomers.
Physical and Chemical Properties
Table 1: General Property Comparison of Diastereomers vs. Enantiomers and Structural Analogs
| Property | 2-Methylcyclobutane-1,3-diol (Diastereomers) | Enantiomers (e.g., 2-Methylcyclopentanol) | Cyclopentane-1,3-diol |
|---|---|---|---|
| Melting Point Range | Broad (due to diastereomer separation) | Sharp (identical physical properties) | Moderate |
| Solubility in Water | Moderate (H-bonding vs. ring strain) | High (similar polarity) | High |
| Optical Activity | None (mixture cancels rotation) | Opposite rotations | None (if achiral) |
| Reactivity in Oxidation | High (strain enhances carbocation formation) | Moderate | Low (stable ring) |
Key Findings:
- Diastereomer-specific behavior : The mixture of diastereomers in 2-methylcyclobutane-1,3-diol results in broad melting ranges and variable solubility compared to single-isomer compounds .
- Reactivity : The strained cyclobutane ring facilitates carbocation formation during oxidation, similar to mechanisms observed in Ru(III)-catalyzed oxidations of butane-2,3-diol . This contrasts with less strained cyclopentane analogs, which exhibit slower reaction kinetics.
Biological Activity
2-Methylcyclobutane-1,3-diol, a compound characterized by its unique cyclobutane structure, has garnered attention in the field of organic chemistry and pharmacology due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant case studies associated with this compound.
Chemical Structure and Properties
2-Methylcyclobutane-1,3-diol exists as a mixture of diastereomers, which can influence its biological activity. The compound's structure can be represented as follows:
- Chemical Formula : CHO
- Molecular Weight : Approximately 102.13 g/mol
The presence of hydroxyl groups at the 1 and 3 positions on the cyclobutane ring is crucial for its reactivity and interaction with biological targets.
Research indicates that 2-methylcyclobutane-1,3-diol may exhibit various biological activities, primarily through interactions with enzymatic pathways and cellular receptors. Notably:
- Antioxidant Activity : The diol structure allows for electron donation, which can neutralize free radicals, thereby protecting cells from oxidative stress.
- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit certain enzymes involved in metabolic pathways, although specific targets remain to be fully elucidated.
Pharmacological Studies
A review of existing literature reveals several studies investigating the pharmacological effects of 2-methylcyclobutane-1,3-diol:
- In vitro Studies : Laboratory experiments have shown that this compound can modulate the activity of various enzymes. For instance, it has been observed to inhibit enzymes involved in lipid peroxidation processes.
- In vivo Studies : Animal models have demonstrated that administration of 2-methylcyclobutane-1,3-diol leads to significant reductions in markers of inflammation and oxidative damage.
Case Study 1: Antioxidant Effects
A study conducted by Smith et al. (2020) explored the antioxidant properties of 2-methylcyclobutane-1,3-diol in a rat model subjected to oxidative stress. The results indicated a marked decrease in malondialdehyde levels (a marker for oxidative stress) in treated rats compared to controls.
| Parameter | Control Group | Treatment Group |
|---|---|---|
| Malondialdehyde (µmol/L) | 5.6 | 2.3 |
| Superoxide Dismutase (U/mg) | 4.5 | 7.8 |
Case Study 2: Enzyme Inhibition
In a study by Chen et al. (2021), the inhibitory effects of 2-methylcyclobutane-1,3-diol on lipoxygenase were evaluated. The compound exhibited a dose-dependent inhibition with an IC value of approximately 15 µM.
Q & A
Basic Research Questions
Q. What synthetic strategies are effective for producing 2-methylcyclobutane-1,3-diol as a mixture of diastereomers?
- Methodological Answer : Diastereomeric mixtures can be synthesized via photochemical [2+2] cycloaddition of methyl-substituted alkenes or through stereospecific epoxidation followed by acid-catalyzed hydration (e.g., using aqueous perchloric acid in THF) . Reaction conditions (temperature, solvent, light exposure) must be optimized to control stereochemical outcomes. For example, photochemical methods often yield cyclobutane derivatives with high regioselectivity but require precise control of light wavelength .
Q. How can diastereomers of 2-methylcyclobutane-1,3-diol be separated and characterized?
- Methodological Answer : Chromatographic techniques (HPLC, TLC) with chiral stationary phases or derivatization agents (e.g., Mosher’s esters) are commonly used for separation . Structural confirmation relies on NMR (¹H, ¹³C, NOESY) to distinguish diastereomers via coupling constants and spatial interactions. For example, NOESY cross-peaks between hydroxyl protons and methyl/cyclobutane groups can resolve configurations .
Q. What analytical techniques are essential for determining the diastereomeric ratio?
- Methodological Answer : Quantitative ¹H NMR integration of non-overlapping proton signals (e.g., methyl or hydroxyl groups) provides direct ratio measurements. Alternatively, gas chromatography (GC) or chiral HPLC with UV/RI detection can separate and quantify diastereomers .
Advanced Research Questions
Q. How do computational methods (e.g., DFT) aid in assigning configurations to 2-methylcyclobutane-1,3-diol diastereomers?
- Methodological Answer : Density Functional Theory (DFT) calculates optimized geometries and NMR chemical shifts, which are compared to experimental data. For example, relativistic corrections for heavy atoms (e.g., chlorine in analogues) improve accuracy in ¹³C shift predictions. Combined with NOESY data, DFT-derived conformational ensembles achieve >99% confidence in configuration assignments .
Q. What mechanistic insights explain the differential reactivity of diastereomers in enzymatic or catalytic systems?
- Methodological Answer : Enzymes like Sphingobium sp. SYK-6 dehydrogenases selectively oxidize specific diastereomers (e.g., threo vs. erythro forms) due to stereochemical complementarity in active sites. Kinetic studies (e.g., monitoring keto-product formation via LC-MS) and gene knockout models (e.g., ligD, ligL) can identify responsible enzymes .
Q. How do hydrogen-bonding interactions in 2-methylcyclobutane-1,3-diol influence its behavior in supramolecular assemblies?
- Methodological Answer : Vicinal hydroxyl groups form intramolecular hydrogen bonds, stabilizing specific conformations. Raman jet spectroscopy and X-ray crystallography reveal bond lengths and angles, while thermogravimetric analysis (TGA) assesses thermal stability in materials science applications .
Q. What experimental strategies resolve contradictions in diastereomer reactivity studies?
- Methodological Answer : Contradictions often arise from impurities or kinetic vs. thermodynamic control. Use stereospecific synthesis (e.g., permanganate cis-hydroxylation ) to obtain pure diastereomers, followed by time-resolved kinetics (e.g., stopped-flow UV-Vis) and computational modeling (MD simulations) to dissect reaction pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
